Adenosine tetraphosphopyridoxal

概要

説明

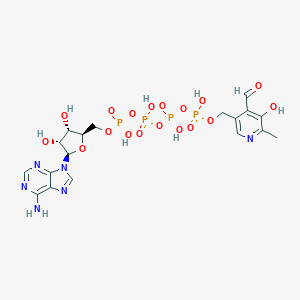

Adenosine tetraphosphopyridoxal (CAS No. 101418-64-8) is a modified nucleotide derivative that combines adenosine, pyridoxal (a form of vitamin B6), and four phosphate groups. It serves as a potent slow-binding inhibitor of pyridoxal kinase, an enzyme critical in the biosynthesis of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6 . The compound exhibits an ordered catalytic mechanism, where pyridoxal and ATP bind sequentially to the enzyme, followed by the release of ADP and PLP. This compound disrupts this process by forming a slowly reversible complex with pyridoxal kinase, with an overall inhibition constant (Ki) of 2.4 µM . Its structural complexity and inhibitory specificity make it a key molecule in studying PLP biosynthesis regulation.

準備方法

Chemical Synthesis of Adenosine Tetraphosphate Precursors

The synthesis of adenosine tetraphosphopyridoxal begins with the preparation of its adenosine tetraphosphate (ATP) backbone. Patent WO2010150791A1 outlines an industrially viable method for producing adenosine tetraphosphate compounds, which serves as the foundational step for subsequent functionalization with pyridoxal .

Two-Step Phosphorylation and Crystallization

The patented process involves a two-step phosphorylation reaction starting with a protected adenosine nucleotide derivative (Formula III). In the first step, the compound undergoes phosphorylation using reagents such as phosphorus oxychloride or tetrachloropyrophosphate in the presence of a base (e.g., triethylamine or pyridine) at -30°C to 30°C for 1–24 hours . The second step employs a condensing agent—commonly carbodiimides like dicyclohexylcarbodiimide—to activate the phosphate groups for subsequent coupling .

A critical innovation in this method is the use of crystallization instead of chromatographic purification. For example, intermediates are dissolved in ketone-based solvents (e.g., acetone) and precipitated using poor solvents like methanol, achieving a 69% yield in the initial steps . This approach reduces reliance on costly and time-consuming silica gel columns, making the process scalable for industrial production.

Yield Optimization and Challenges

Conventional methods for adenosine tetraphosphate synthesis suffered from low total isolation yields (0.03–0.3%) due to inefficient coupling and purification steps . The patented method improves this to 14% by leveraging repetitive crystallization and avoiding hydrolytically sensitive protecting groups. Key challenges addressed include:

-

Side reactions : The use of trimethylsilyl trifluoromethanesulfonate as a Lewis acid minimizes undesired side products during phosphorylation .

-

Scalability : Molecular sieves (4Å) are incorporated to absorb byproducts, enhancing reaction efficiency .

Comparative Analysis of Synthetic Routes

The table below contrasts the patented method with conventional approaches for this compound synthesis:

化学反応の分析

Types of Reactions

Adenosine tetraphosphopyridoxal undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation. The hydrolysis of adenosine tetraphosphate results in the formation of adenosine diphosphate and inorganic phosphate . Phosphorylation reactions involve the transfer of phosphate groups to other molecules, while oxidation reactions can modify the pyridoxal moiety.

Common Reagents and Conditions

Common reagents used in the reactions of adenosine tetraphosphate pyridoxal include adenosine kinase, polyphosphate kinases, and various oxidizing agents . Reaction conditions often involve specific pH ranges and temperatures to optimize enzyme activity and reaction rates.

Major Products Formed

The major products formed from the reactions of adenosine tetraphosphate pyridoxal include adenosine diphosphate, adenosine monophosphate, and various phosphorylated intermediates .

科学的研究の応用

Adenosine tetraphosphopyridoxal has several scientific research applications:

作用機序

Adenosine tetraphosphopyridoxal exerts its effects through interactions with specific enzymes and receptors. The adenosine moiety interacts with adenosine receptors, influencing cellular signaling pathways and energy metabolism . The pyridoxal component acts as a cofactor for various enzymatic reactions, facilitating the transfer of amino groups and other biochemical processes .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogs

Pyridoxal 5'-Triphospho-5'-Adenosine (CAS No. 101418-63-7)

This compound differs from adenosine tetraphosphopyridoxal by having three phosphate groups instead of four. Both share a core structure of adenosine linked to pyridoxal via a triphosphate bridge. However, the reduced phosphate count in the triphosphate analog diminishes its inhibitory potency against pyridoxal kinase.

Adenosine Triphosphopyridoxal

Kinetic studies show that adenosine triphosphopyridoxal binds reversibly to pyridoxal kinase without forming the tight, slowly dissociating complex characteristic of this compound .

Functional Analogs

Pyridoxal 5'-Phosphate (PLP; CAS No. 54-47-7)

PLP is the enzymatic product of pyridoxal kinase and a cofactor for over 140 enzymes involved in amino acid metabolism. While this compound inhibits PLP biosynthesis, PLP itself exerts feedback inhibition on both pyridoxal kinase and pyridoxamine phosphate oxidase, another enzyme in the PLP synthesis pathway .

Adenosine (CAS No. 58-61-7)

Adenosine, a nucleoside without pyridoxal or phosphate modifications, serves as a foundational component for derivatives like this compound. Its lack of inhibitory activity underscores the necessity of pyridoxal and phosphate moieties for targeting pyridoxal kinase .

Research Findings and Mechanistic Insights

- Structural Determinants: The fourth phosphate group in this compound is essential for forming the initial weak enzyme-inhibitor complex, which transitions into a tighter complex over time .

Comparative Data Table

生物活性

Adenosine tetraphosphopyridoxal (often referred to as Ap4P) is a nucleotide that plays crucial roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Adenosine Tetraphosphate

Adenosine tetraphosphate (Ap4A) is a member of the diadenosine polyphosphates, which are important signaling molecules in cellular processes. It consists of two adenosine moieties connected by four phosphate groups. Ap4A is involved in several physiological functions, including neurotransmitter release, regulation of vascular tone, and modulation of intraocular pressure.

-

Receptor Interaction : Ap4A interacts with purinergic receptors (P2 receptors), which are crucial for mediating various physiological responses:

- P2X Receptors : Ionotropic receptors that mediate fast synaptic transmission.

- P2Y Receptors : G-protein coupled receptors that mediate slower responses and are involved in various signaling pathways.

- Effects on Intraocular Pressure : Research indicates that Ap4A can decrease intraocular pressure, making it a candidate for glaucoma treatment. It has been shown to activate P2X receptors, leading to vasodilation and reduced pressure within the eye .

- Vasodilatory Effects : Ap4A acts as a potent vasodilator in the coronary vasculature. Its effects vary depending on the presence of endothelial receptors; in the absence of P2Y1 receptors, it can exhibit vasoconstrictive properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of adenosine tetraphosphate:

Case Study 1: Intraocular Pressure Regulation

In a study involving New Zealand White rabbits, topical application of Ap4A was found to significantly lower intraocular pressure compared to controls. The study measured pressure changes before and after application and determined that Ap4A's hypotensive effect was mediated through P2X receptor activation .

Case Study 2: Vascular Response

In human myocardial tissue studies, Ap4A exhibited dual effects based on receptor presence—acting as a vasodilator or vasoconstrictor depending on the endothelial context. This highlights its potential therapeutic applications in managing cardiovascular conditions .

特性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O18P4/c1-8-13(26)10(3-25)9(2-20-8)4-37-43(29,30)40-45(33,34)42-46(35,36)41-44(31,32)38-5-11-14(27)15(28)18(39-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWHVFNISFUGRD-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906181 | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101418-64-8 | |

| Record name | Adenosine tetraphosphopyridoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-{5-O-[{[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。